molecular formula C16H10F3N3O2 B395706 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid CAS No. 310451-85-5

7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid

Cat. No. B395706
CAS RN: 310451-85-5
M. Wt: 333.26g/mol
InChI Key: DCKWLYGFBWFABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid is a chemical compound with the molecular formula C16H10F3N3O2 . It has an average mass of 333.265 Da and a monoisotopic mass of 333.072510 Da .


Synthesis Analysis

The synthesis of pyrazoloquinazoline derivatives, such as 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid, can be achieved through various methods. One approach involves the use of a dimethylamino leaving group to control the regioselectivity of the reaction. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid is complex, with multiple rings and functional groups. The trifluoromethyl group is a common substituent in organic chemistry, known for its ability to enhance the chemical and metabolic stability of compounds .

Scientific Research Applications

Hydrogen Bonding and π–π Stacking Interactions

  • Some isomeric compounds related to 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid exhibit interesting molecular interactions. These include hydrogen bonding and π–π stacking interactions which are significant in the study of molecular structures and crystal engineering (Low et al., 2004), (Portilla et al., 2005).

Molecular and Crystal Structure Studies

  • Studies on similar dihydrobenzopyrazoloquinazolines have provided insights into their crystal structures, showcasing diverse molecular arrangements like centrosymmetric dimers and chains. These findings contribute to the broader understanding of the structural chemistry of heterocyclic compounds (Portilla et al., 2005).

Synthesis and Characterization

  • Research has been conducted on the synthesis of various related compounds, exploring the structural diversity and potential applications in different fields, such as materials science or pharmacology. The focus has been on their synthesis processes and characterization (Orzalesi et al., 1977), (Holla et al., 2006).

Pharmaceutical Research

  • While specific applications in pharmaceutical research for this exact compound are not found, related compounds have been investigated for their potential use in medicinal chemistry, particularly in designing new drugs or studying biological interactions (Varano et al., 2005).

properties

IUPAC Name

11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)14-10-6-5-8-3-1-2-4-9(8)13(10)20-12-7-11(15(23)24)21-22(12)14/h1-4,7H,5-6H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKWLYGFBWFABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)O)N=C2C4=CC=CC=C41)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid

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